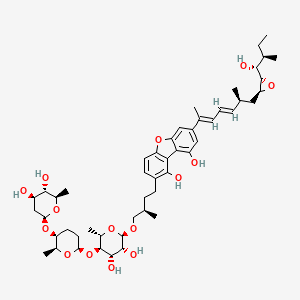![molecular formula C21H29ClFN3O2 B1245336 2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide](/img/structure/B1245336.png)
2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Anti-Inflammatory Activity
A study by Sunder & Maleraju (2013) involved the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide. These compounds, including variations similar to the specified chemical, demonstrated significant anti-inflammatory activity.
Catalysis in Drug Synthesis
R. N. Shakhmaev et al. (2016) Shakhmaev, Sunagatullina & Zorin (2016) explored the synthesis of Flunarizine, a drug used to treat migraines and other disorders, through a process that potentially involves compounds like 2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide as intermediates or catalysts.
Antibacterial Applications
A study by Desai et al. (2008) synthesized and evaluated various acetamides for their antibacterial activity against gram-positive and gram-negative bacteria. The chemical structure could potentially be involved in such applications.
In Pesticide Synthesis
E. Olszewska et al. (2011) Olszewska, Tarasiuk & Pikus (2011) characterized N-derivatives of acetamides, which are potential pesticides. These studies suggest a role for compounds like 2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide in pesticide development.
Thrombin Inhibition
Research by Lee et al. (2007) explored the use of 2-(2-Chloro-6-fluorophenyl)acetamides as thrombin inhibitors. While not directly studying the specified compound, this suggests possible applications in similar fields.
Synthesis of Analgesic Agents
A study by Liu et al. (2018) on derivatives of dihydro-1H-benzo[e][1,4]diazepin as analgesic agents points to potential applications of similar compounds in pain management.
Synthesis of Anticancer Drug Intermediates
Jianqing Zhang et al. (2019) Zhang, Duan, Xiong, Zhuang & Tang (2019) synthesized an intermediate crucial for anticancer drugs, indicating the relevance of similar compounds in cancer treatment.
Antimicrobial Evaluation
Studies like those by Mistry, Desai & Intwala (2009) and Fuloria, Singh, Yar & Ali (2009) on the antimicrobial activity of novel imines and thiazolidinones highlight the potential of compounds like 2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide in this area.
Eigenschaften
Produktname |
2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide |
|---|---|
Molekularformel |
C21H29ClFN3O2 |
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide |
InChI |
InChI=1S/C21H29ClFN3O2/c22-19-13-17(23)10-9-16(19)14-25-11-6-12-26(21(25)28)15-20(27)24-18-7-4-2-1-3-5-8-18/h9-10,13,18H,1-8,11-12,14-15H2,(H,24,27) |
InChI-Schlüssel |
YFDIWTRTLQONPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)NC(=O)CN2CCCN(C2=O)CC3=C(C=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



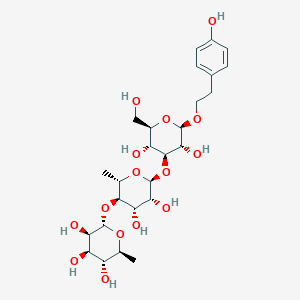
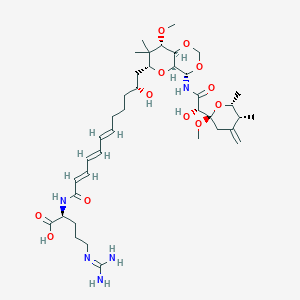

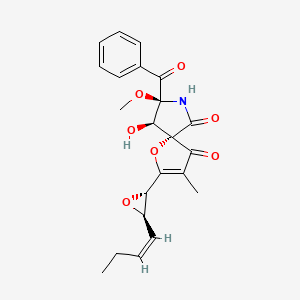
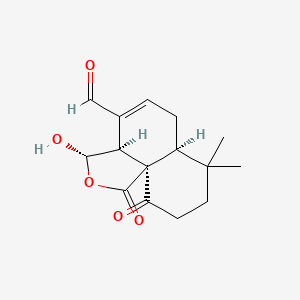



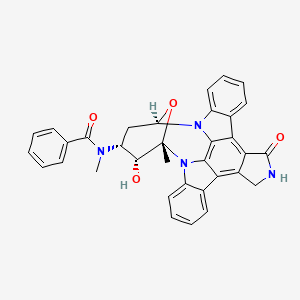
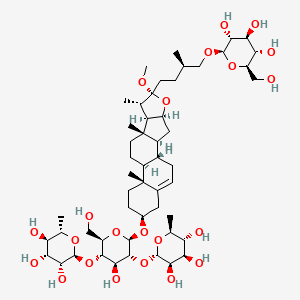
![(2S,3S,4S)-4-(hydroxymethyl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1245273.png)
![(2R*,3R*)-2,3-dihydro-7-hydroxy-2,3-dimethyl-2-[4,8-dimethyl-3(E)-7-nonadien-6-onyl]furo[3,2-c]coumarin](/img/structure/B1245275.png)
![N-(2-aminoethyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B1245276.png)
